molecular formula C₁₉H₁₄O₃ B1144989 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde CAS No. 1094898-02-8

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde

Cat. No.: B1144989
CAS No.: 1094898-02-8
M. Wt: 290.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a complex organic compound characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a benzene ring with two aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a naphthalene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxylic acid.

    Reduction: 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-naphthalenyl cyclohexanecarboxylate
  • 7-Methoxy-2-naphthalenyl cyclopentanecarboxylate
  • 7-Methoxy-2-naphthalenyl 2-pyridinecarboxylate

Uniqueness

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is unique due to the presence of two aldehyde groups on the benzene ring, which allows for diverse chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.

Biological Activity

2-(7-Methoxy-2-naphthalenyl)-1,3-benzenedicarboxaldehyde is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including cytotoxicity, anti-cancer effects, and other pharmacological activities, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A naphthalene ring with a methoxy group
  • A benzene dicarboxaldehyde moiety

This unique arrangement contributes to its reactivity and biological interactions.

Biological Activities

1. Cytotoxicity and Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)12.5
MDA-MB-468 (Triple-Negative Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

The compound demonstrated significant cytotoxicity in the MDA-MB-468 cell line, outperforming standard treatments like gefitinib, indicating its potential as an anti-cancer agent.

2. Mechanism of Action
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. It has been observed to disrupt cellular signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis.

3. Estrogenic Activity
Preliminary studies suggest that this compound may exhibit estrogenic activity. This property could have implications for its use in treating hormone-dependent cancers, although further research is necessary to fully elucidate this effect.

Case Studies

Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 and MDA-MB-468 cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a promising lead for developing new breast cancer therapies.

Case Study 2: In Vivo Toxicity Assessment
An in vivo study assessed the toxicity of this compound in zebrafish embryos. Results indicated that at concentrations above 20 μM, there were significant developmental abnormalities, suggesting that while the compound has therapeutic potential, careful consideration of dosage is crucial to minimize toxicity.

Properties

IUPAC Name

2-(7-methoxynaphthalen-2-yl)benzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c1-22-18-8-7-13-5-6-14(9-17(13)10-18)19-15(11-20)3-2-4-16(19)12-21/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCOQMVHCDWGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C3=C(C=CC=C3C=O)C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.